

# Comprehensive Technical Guide: 4-Methoxy-3'-methylbiphenyl[1][2]

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## Compound of Interest

Compound Name: 4-Methoxy-3'-methylbiphenyl

CAS No.: 17171-17-4

Cat. No.: B097633

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## Executive Summary & Chemical Identity

**4-Methoxy-3'-methylbiphenyl** (CAS: 17171-17-4) is an unsymmetrical biaryl compound serving as a critical intermediate in medicinal chemistry and a model substrate in organometallic catalysis.[1][2] Structurally, it consists of two benzene rings connected by a single bond (C1-C1'), featuring a methoxy group (-OCH<sub>3</sub>) at the para position of one ring and a methyl group (-CH<sub>3</sub>) at the meta position of the other.

This molecule is frequently utilized to benchmark the efficacy of novel palladium catalysts in Suzuki-Miyaura cross-coupling reactions due to its steric and electronic properties—specifically, the interplay between the electron-donating methoxy group and the sterically modest methyl group.[2]

## Chemical Profile Table

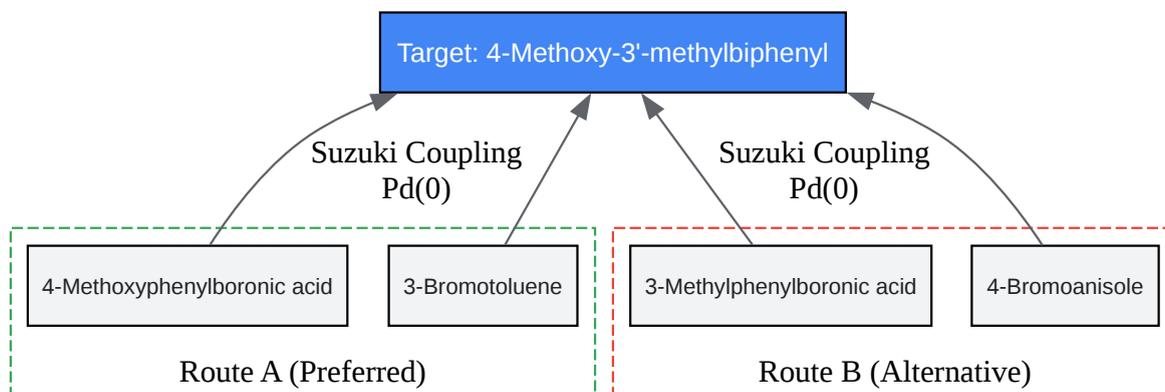
Property	Data
IUPAC Name	4-Methoxy-3'-methyl-1,1'-biphenyl
CAS Number	17171-17-4
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O
Molecular Weight	198.26 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	51–52 °C (Ethanol recrystallization)
Boiling Point	139–141 °C @ 4 Torr
Solubility	Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water

## Retrosynthetic Analysis & Strategic Disconnections

To synthesize **4-Methoxy-3'-methylbiphenyl** with high regioselectivity, the Suzuki-Miyaura coupling is the industry standard.<sup>[2]</sup> There are two primary retrosynthetic disconnections, but Route A is generally preferred due to the commercial availability and stability of 4-methoxyphenylboronic acid.<sup>[2]</sup>

### Pathway Logic<sup>[2]</sup>

- Route A: Coupling 4-methoxyphenylboronic acid with 3-bromotoluene.<sup>[2]</sup>
  - Advantage:<sup>[1][3][4]</sup> Boronic acid is electron-rich, facilitating transmetallation.<sup>[2]</sup>
- Route B: Coupling 3-methylphenylboronic acid with 4-bromoanisole.<sup>[2]</sup>
  - Advantage:<sup>[1][3][4]</sup> Viable alternative if 3-bromotoluene is unavailable.<sup>[2]</sup>



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Figure 1: Retrosynthetic disconnection strategies for 4-Methoxy-3'-methylbiphenyl.

## Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility.

### Protocol A: Standard Phosphine-Based Suzuki Coupling

This method uses Pd(PPh<sub>3</sub>)<sub>4</sub>, a robust catalyst that ensures high yields (>90%) by preventing palladium black precipitation.[2]

Reagents:

- 3-Bromotoluene (1.0 equiv, 10 mmol)[2]
- 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)
- Pd(PPh<sub>3</sub>)<sub>4</sub> (3 mol%, 0.3 mmol)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 equiv, 20 mmol)
- Solvent: Toluene/Ethanol/Water (4:1:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:

- Inertion: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon or Nitrogen for 15 minutes.[2]
- Loading: Add 3-bromotoluene (1.71 g), 4-methoxyphenylboronic acid (1.82 g), and Pd(PPh<sub>3</sub>)<sub>4</sub> (346 mg) to the flask.
- Solvation: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until solids dissolve.
- Activation: Add K<sub>2</sub>CO<sub>3</sub> (2.76 g) dissolved in degassed Water (10 mL).
- Reflux: Heat the biphasic mixture to 90°C (oil bath temperature) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).
- Workup: Cool to room temperature. Separate layers. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).[2] Combine organics, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 100% Hexane gradient to 5% EtOAc/Hexane).
- Validation: Product should crystallize as a white solid upon solvent removal.

## Protocol B: Green Ligand-Free Coupling in Water

For applications requiring lower metal contamination (e.g., pharmaceutical intermediates), this protocol utilizes a surfactant to form micelles, acting as nanoreactors.

Reagents:

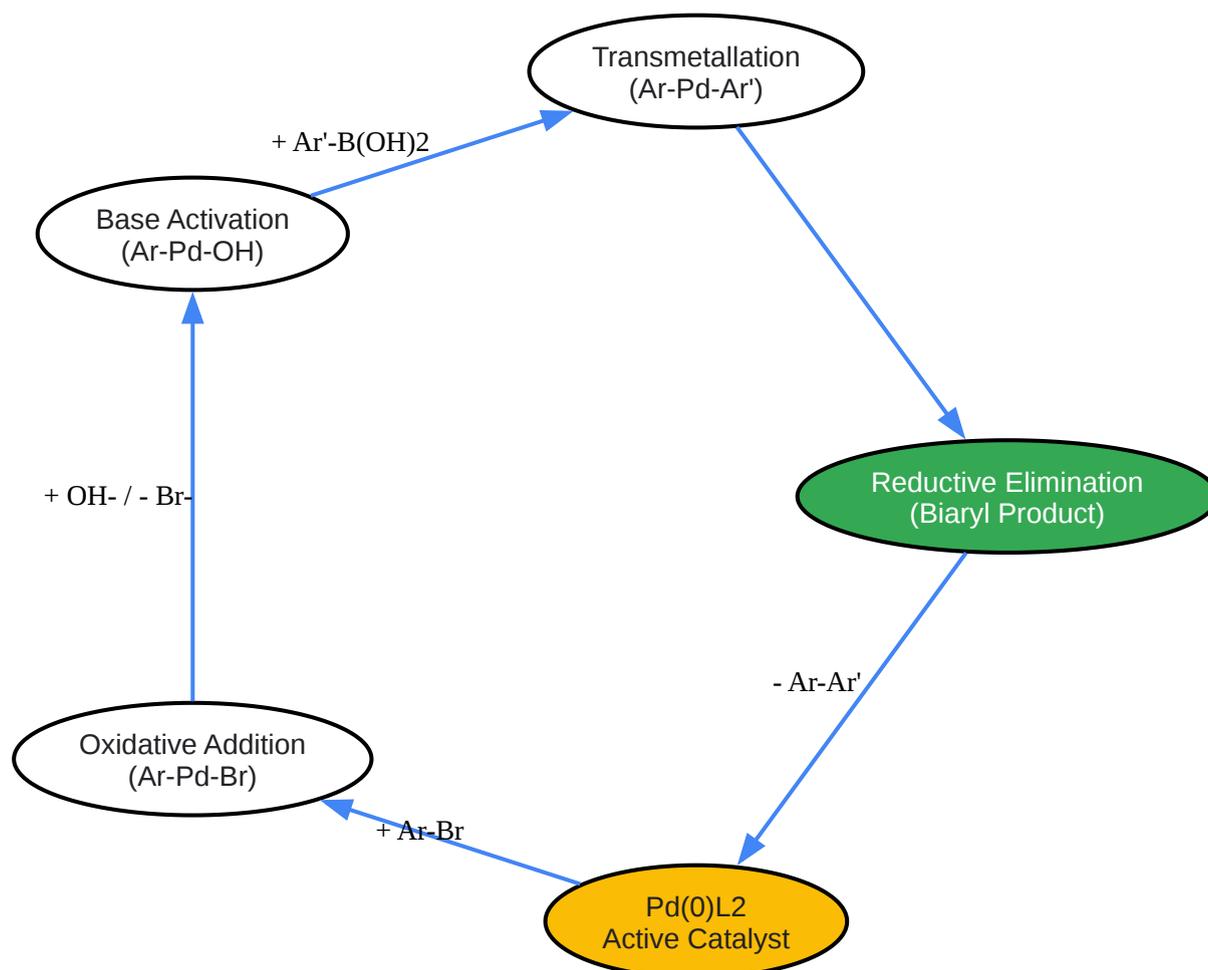
- 4-Bromoanisole (1.0 equiv)[2]
- 3-Methylphenylboronic acid (1.2 equiv)[2]
- Pd(OAc)<sub>2</sub> (1 mol%)[2]
- TBAB (Tetrabutylammonium bromide) (0.5 equiv) - Phase Transfer Catalyst[2]
- Base: Na<sub>2</sub>CO<sub>3</sub> (2.0 equiv)[2]
- Solvent: Water (degassed)[2]

**Methodology:**

- Mix all reagents in water under air (this method is often air-tolerant, though inert atmosphere improves yield).[2]
- Heat to 70°C for 4 hours.
- The product precipitates out of the water or forms an oil.[2]
- Cool and extract with minimal Ethyl Acetate.[2]
- Pass through a short pad of silica to remove palladium traces.[2]

## Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting.[2] If the reaction stalls, it is usually at the Oxidative Addition step (if the halide is unreactive) or Transmetalation (if the base is insufficient).



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Figure 2: The Suzuki-Miyaura catalytic cycle.[2] Note that the base plays a dual role: activating the boronic acid to a boronate species and facilitating the displacement of the halide on the Palladium center.

## Quality Control & Characterization

To ensure the integrity of the synthesized **4-Methoxy-3'-methylbiphenyl**, the following spectral signatures must be verified.

## 1H NMR (500 MHz, CDCl<sub>3</sub>)

- $\delta$  7.53–7.48 (m, 2H): Aromatic protons on the methoxy-ring (ortho to biphenyl bond).[2]
- $\delta$  7.38–7.28 (m, 3H): Aromatic protons on the methyl-ring.[2]
- $\delta$  7.14 (d, 1H): Aromatic proton.[2]
- $\delta$  6.99–6.95 (m, 2H): Aromatic protons ortho to the methoxy group (shielded).
- $\delta$  3.85 (s, 3H):Methoxy group (-OCH<sub>3</sub>) singlet.[2][5] Distinctive diagnostic peak.
- $\delta$  2.41 (s, 3H):Methyl group (-CH<sub>3</sub>) singlet.[2][5]

## GC-MS Analysis

- Molecular Ion (M<sup>+</sup>): m/z 198.1
- Fragmentation: Loss of methyl radical (M-15) at m/z 183; Loss of formaldehyde/methoxy (M-31) at m/z 167.[2]

## Applications & Significance

### Medicinal Chemistry Scaffold

The biphenyl core is a "privileged structure" in drug discovery.[2][6] The 4-methoxy-3'-methyl substitution pattern provides specific lipophilic and electronic vectors:

- Metabolic Stability: The 3'-methyl group blocks metabolic oxidation at the typically reactive meta position.[2]
- H-Bonding: The methoxy group acts as a hydrogen bond acceptor, critical for receptor binding in estrogen receptor modulators (SERMs).[2]

### Materials Science (Liquid Crystals)

Biphenyls are mesogens (liquid crystal precursors).[2] **4-Methoxy-3'-methylbiphenyl** serves as a monomer that can be functionalized (e.g., demethylation to the phenol followed by esterification) to create nematic liquid crystals used in display technologies.[2]

## Safety & Handling (SDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
- Handling: Use in a fume hood.[2] Avoid dust formation.[2]
- Storage: Store at 2–8°C (refrigerator) under inert gas.

## References

- PubChem.**4-Methoxy-3'-methylbiphenyl** Compound Summary. National Library of Medicine.[2] Available at: [\[Link\]](#)
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